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Compound of Interest

Compound Name: 1-Chlorobicyclo[2.2.1]heptane

Cat. No.: B14757553 Get Quote

CAS Number: 765-67-3

This technical guide provides a comprehensive overview of 1-Chlorobicyclo[2.2.1]heptane, a

halogenated derivative of norbornane. The content herein is curated for researchers, scientists,

and professionals in the field of drug development and organic synthesis, offering detailed

information on its chemical properties, synthesis, and reactivity.

Physicochemical and Spectroscopic Data
1-Chlorobicyclo[2.2.1]heptane, also known as 1-chloronorbornane, is a colorless liquid at

room temperature.[1] Its rigid bicyclic structure imparts unique stereochemical properties that

make it a valuable intermediate in the synthesis of complex organic molecules.[1] The key

physical and computed properties are summarized in the tables below.

Table 1: Physical and Chemical Properties
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Property Value Source

CAS Number 765-67-3 [1][2]

Molecular Formula C₇H₁₁Cl [2]

Molecular Weight 130.61 g/mol [3]

Appearance Colorless liquid [1]

Density 1.12 g/cm³ (estimated) [4]

Dipole Moment 2.13 D [5]

Table 2: Spectroscopic Data

It is important to note that experimentally obtained spectra for 1-Chlorobicyclo[2.2.1]heptane
are not readily available in the public domain. The following data is based on typical values for

analogous structures and computational predictions. Researchers should obtain and verify their

own analytical data for this compound.
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Spectrum Type Predicted/Analogous Data

¹H NMR

Chemical shifts are expected in the range of δ

1.2-2.5 ppm. The bridgehead proton (at C4)

would likely appear as a broad singlet around δ

2.3 ppm. The methylene protons would exhibit

complex splitting patterns.

¹³C NMR

The bridgehead carbon bearing the chlorine

(C1) is predicted to have a chemical shift in the

range of δ 70-80 ppm. The other bridgehead

carbon (C4) would be around δ 40-50 ppm. The

methylene carbons are expected in the δ 25-40

ppm range.

Infrared (IR)

C-H stretching vibrations for the sp³ hybridized

carbons are expected around 2850-3000 cm⁻¹.

The C-Cl stretching vibration is anticipated in

the range of 650-850 cm⁻¹.

Mass Spectrometry (MS)

The molecular ion peak [M]⁺ would be observed

at m/z 130 and an [M+2]⁺ peak at m/z 132 with

an approximate 3:1 ratio, characteristic of a

monochlorinated compound. A prominent

fragment would be the loss of HCl, resulting in a

peak at m/z 94.

Synthesis of 1-Chlorobicyclo[2.2.1]heptane
The synthesis of 1-Chlorobicyclo[2.2.1]heptane can be achieved through several methods. A

common approach is the chlorination of a suitable bicyclo[2.2.1]heptane precursor.

Experimental Protocol: Chlorination of 1-
Hydroxybicyclo[2.2.1]heptane
This protocol describes the synthesis of 1-Chlorobicyclo[2.2.1]heptane from its

corresponding alcohol using thionyl chloride. This is a standard procedure for converting

tertiary alcohols to alkyl chlorides.
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Materials:

1-Hydroxybicyclo[2.2.1]heptane (1-norborneol)

Thionyl chloride (SOCl₂)

Pyridine (catalytic amount)

Anhydrous diethyl ether

Saturated sodium bicarbonate solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-

hydroxybicyclo[2.2.1]heptane in anhydrous diethyl ether under a nitrogen atmosphere.

Cool the solution in an ice bath to 0 °C.

Slowly add a stoichiometric equivalent of thionyl chloride dropwise to the stirred solution. A

catalytic amount of pyridine can be added to facilitate the reaction.

After the addition is complete, allow the reaction mixture to warm to room temperature and

then gently reflux for 2-4 hours, monitoring the reaction progress by thin-layer

chromatography (TLC).

Upon completion, cool the mixture back to 0 °C and cautiously quench the excess thionyl

chloride by the slow addition of water.

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium

bicarbonate solution and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent

under reduced pressure using a rotary evaporator.
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The crude product can be purified by fractional distillation to yield pure 1-
Chlorobicyclo[2.2.1]heptane.

Synthesis Workflow
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Synthesis of 1-Chlorobicyclo[2.2.1]heptane
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Synthesis Workflow for 1-Chlorobicyclo[2.2.1]heptane.
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Reactivity and Mechanistic Insights
The reactivity of 1-Chlorobicyclo[2.2.1]heptane is significantly influenced by its rigid, strained

bicyclic structure. The chlorine atom is located at a bridgehead carbon, which has profound

implications for nucleophilic substitution reactions.

Nucleophilic Substitution: SN1 vs. SN2 Pathways
Bridgehead halides such as 1-Chlorobicyclo[2.2.1]heptane are characteristically unreactive in

SN1 reactions.[6] The SN1 mechanism proceeds through a carbocation intermediate, which

adopts a trigonal planar geometry with sp² hybridization.[6] However, the rigid framework of the

bicyclo[2.2.1]heptane system prevents the bridgehead carbon from achieving this planarity,

making the formation of the corresponding carbocation highly energetically unfavorable.[6]

The SN2 mechanism, which involves a backside attack by a nucleophile, is also sterically

hindered at the bridgehead position. The cage-like structure effectively shields the carbon atom

from the incoming nucleophile. Consequently, while SN2 reactions are favored over SN1, they

are still significantly slower compared to acyclic tertiary halides.[4]

Reactivity of 1-Chlorobicyclo[2.2.1]heptane

SN1 Pathway SN2 Pathway

1-Chlorobicyclo[2.2.1]heptane
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Nucleophilic Substitution Pathways for 1-Chlorobicyclo[2.2.1]heptane.

Applications in Organic Synthesis
Despite its reduced reactivity, 1-Chlorobicyclo[2.2.1]heptane serves as a useful precursor for

the synthesis of other functionalized norbornane derivatives.[4] Its rigid framework is valuable

for introducing specific stereochemistry into molecules, making it an important building block in

asymmetric catalysis and the synthesis of chiral auxiliaries.[4] For instance, it can be converted

to 1-hydroxybicyclo[2.2.1]heptane through hydrolysis with aqueous sodium hydroxide.[4] This

compound and its derivatives have been explored as fragments in the design of antiviral

nucleoside analogs.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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